Home > Products > Screening Compounds P14560 > (2-ethyl-7H-purin-6-yl)thiourea
(2-ethyl-7H-purin-6-yl)thiourea - 500285-04-1

(2-ethyl-7H-purin-6-yl)thiourea

Catalog Number: EVT-13235214
CAS Number: 500285-04-1
Molecular Formula: C8H10N6S
Molecular Weight: 222.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2-ethyl-7H-purin-6-yl)thiourea is a heterocyclic compound characterized by the molecular formula C8H10N6SC_8H_{10}N_6S. This compound is a derivative of thiourea, where the thiourea moiety is linked to a purine ring system, specifically the 7H-purine structure. Its unique structure contributes to its potential applications in various scientific fields, including medicinal chemistry and biochemistry.

Source

The compound is cataloged under the CAS number 500285-04-1 and can be sourced from chemical suppliers such as BenchChem and other specialized chemical distributors.

Classification

(2-ethyl-7H-purin-6-yl)thiourea belongs to the class of purine derivatives, which are crucial in biological systems, particularly in nucleic acids and energy transfer molecules like ATP. It is also classified as a thiourea, indicating the presence of a thiourea functional group that can participate in various chemical reactions.

Synthesis Analysis

Methods

The synthesis of (2-ethyl-7H-purin-6-yl)thiourea typically involves the reaction of 2-ethyl-6-chloropurine with thiourea. This reaction is generally carried out in a solvent such as ethanol or methanol, where the mixture is heated to promote the reaction. The process can be optimized by adjusting parameters like temperature, solvent choice, and reaction time for larger-scale production.

Technical Details

  1. Reagents:
    • 2-Ethyl-6-chloropurine
    • Thiourea
    • Solvent (ethanol or methanol)
  2. Procedure:
    • Dissolve 2-ethyl-6-chloropurine in the chosen solvent.
    • Add thiourea to the solution.
    • Heat the mixture under reflux conditions.
    • After completion, purify the product through recrystallization or chromatography .
Molecular Structure Analysis

Structure

The molecular structure of (2-ethyl-7H-purin-6-yl)thiourea can be described by its IUPAC name, which reflects its complex arrangement of atoms. The structural formula can be represented as follows:

InChI InChI 1S C8H10N6S c1 2 4 12 6 5 10 3 11 6 7 13 4 14 8 9 15 h3H 2H2 1H3 H4 9 10 11 12 13 14 15 \text{InChI }\text{InChI 1S C8H10N6S c1 2 4 12 6 5 10 3 11 6 7 13 4 14 8 9 15 h3H 2H2 1H3 H4 9 10 11 12 13 14 15 }

Data

PropertyValue
Molecular Weight222.27 g/mol
InChI KeyRCVVLEMZMGMJTM-UHFFFAOYSA-N
Canonical SMILESCCC1=NC2=C(C(=N1)NC(=S)N)NC=N2
Chemical Reactions Analysis

Reactions

(2-Ethyl-7H-purin-6-yl)thiourea can undergo several chemical transformations:

  1. Oxidation: It can be oxidized to form sulfoxides or sulfones depending on the oxidizing agent used.
  2. Reduction: The thiourea moiety may be reduced to yield thiol or amine derivatives.
  3. Substitution: The purine ring can participate in substitution reactions where various substituents replace existing groups on the ring.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Mechanism of Action

The mechanism of action for (2-ethyl-7H-purin-6-yl)thiourea primarily involves its interaction with specific enzymes within biological systems. By binding to enzyme active sites, it can inhibit their function, thereby disrupting cellular processes such as:

  1. Cell proliferation
  2. Apoptosis
  3. Signal transduction pathways

This inhibition indicates its potential therapeutic effects, particularly in cancer treatment and metabolic disorders .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with purine derivatives:

PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents

Chemical Properties

Key chemical properties include:

  1. Stability: Relatively stable under standard laboratory conditions.
  2. Reactivity: Engages in nucleophilic substitutions due to the presence of reactive sites on the purine ring and thiourea group.
Applications

Scientific Uses

(2-Ethyl-7H-purin-6-yl)thiourea has several significant applications:

  1. Medicinal Chemistry: Potential anticancer agent with studies focusing on its effects on various cancer cell lines.
  2. Biochemistry: Used as an enzyme inhibitor to explore metabolic pathways and cellular processes.
  3. Material Science: Investigated for use in developing new materials with enhanced properties such as conductivity and stability .
Introduction to (2-Ethyl-7H-purin-6-yl)thiourea in Medicinal Chemistry

Role of Thiourea-Purine Hybrids in Drug Discovery

Thiourea-purine hybrids represent a strategically important class of heterocyclic compounds in modern drug design, leveraging the complementary pharmacological properties of both molecular frameworks. These hybrids combine the hydrogen-bonding capacity of the thiourea moiety (–NH–C(S)–NH–) with the nucleic acid mimetic properties of the purine ring system, creating versatile scaffolds for targeted therapeutic applications. The (2-ethyl-7H-purin-6-yl)thiourea derivative exemplifies this approach, where the 2-ethyl substitution modulates electron distribution across the purine ring while the thiourea group at C6 provides a flexible hydrogen-bonding domain capable of interacting with biological targets through both donor and acceptor sites [1] [4].

This molecular architecture enables several key pharmacophoric advantages:

  • Enhanced binding specificity through simultaneous interactions with both hydrophobic pockets (via the purine core) and polar regions (via thiourea) of target proteins
  • Improved solubility profiles compared to unmodified purine derivatives due to the thiourea's polarity
  • Structural adaptability to diverse enzyme active sites through conformational flexibility of the thiocarbonyl linkage [4] [9]

Table 1: Comparative Bioactive Profiles of Purine-Thiourea Hybrids

Compound StructureBiological TargetKey Pharmacological ActivityReference
2-Amino-6-(thioureido)purineKinase enzymesCDK2 inhibition (IC₅₀ = 0.18 μM) [7]
(2-Ethyl-7H-purin-6-yl)thioureaOxidative stress regulatorsNeuroprotective activity in PD models [1]
N-Phenylpurinyl thioureasDNA topoisomerase IIAntiproliferative activity (GI₅₀ < 10μM) [5]
Chiral benzyl-purine thioureasAdenosine receptorsA₂ₐ receptor antagonism [4]

The significant bioactivity spectrum of these hybrids spans anticancer, antiviral, and neuroprotective applications. In Parkinson's disease research, specifically designed thiourea-purine derivatives demonstrated efficacy in reducing haloperidol-induced catalepsy and oxidative stress in murine models by modulating dopaminergic pathways and enhancing endogenous antioxidant systems (SOD, GSH-Px) [1]. Similarly, in oncology-focused studies, purine-thiourea conjugates inhibited cyclin-dependent kinases through competitive ATP-binding site interactions, disrupting cell cycle progression in cancer cell lines [7].

Historical Evolution of Purine-Thiourea Conjugates in Pharmacological Research

The investigation of purine-thiourea conjugates has progressed through three distinct eras of pharmaceutical development:

Foundation Era (1950s-1980s): Early research focused on simple purine thiourea adducts as potential antithyroid agents and nucleic acid antimetabolites. The discovery of riluzole (6-trifluoromethoxy-benzothiazole-2-amine) in the 1950s as an anticonvulsant established the pharmacological relevance of aminobenzothiazoles, though purine-specific thiourea conjugates remained underexplored until the 1980s [4] [7]. Seminal work during this period established the fundamental synthetic routes, particularly the nucleophilic displacement of 6-chloropurines with thiourea – a method still employed for synthesizing (2-ethyl-7H-purin-6-yl)thiourea [3].

Optimization Era (1990s-2010s): This period witnessed rational design approaches to enhance target affinity and metabolic stability. Key developments included:

  • Introduction of alkyl substituents at the purine C2 position (e.g., ethyl group) to modulate electronic properties and steric bulk
  • Strategic N-functionalization of the thiourea moiety to create asymmetric hydrogen-bonding domains
  • Hybridization with established pharmacophores (e.g., benzothiazole in frentizole) to achieve multi-target activities [5]

The emergence of crystal structure analysis of target proteins enabled structure-based optimization, exemplified by the design of kinase inhibitors exploiting the purine-thiourea scaffold's ability to form bidentate hydrogen bonds with kinase hinge regions [7].

Precision Era (2020s-Present): Contemporary research integrates computational chemistry, structural biology, and nanotechnology:

  • In silico binding affinity predictions guide rational modifications prior to synthesis
  • Nanoscale formulations enhance bioavailability of hydrophobic derivatives
  • Chiral thiourea designs enable stereoselective target engagement [4] [9]

Table 2: Historical Milestones in Purine-Thiourea Conjugate Development

Time PeriodKey AdvancementRepresentative CompoundImpact
1950-1970First synthetic methodologies6-Thioguanine derivativesEstablished nucleic acid antimetabolites
1985-1995Parkinson's disease applicationsPramipexole analogsDopaminergic activity optimization
2000-2010Kinase inhibitor developmentCDK2-thiourea purinesIC₅₀ values reaching nanomolar range
2015-PresentComputational design & nanoformulationsChiral thiourea-purine conjugatesEnhanced blood-brain barrier penetration

Mechanistic Rationale for Hybridizing Purine and Thiourea Moieties

The strategic fusion of purine and thiourea components creates a pharmacologically synergistic architecture with enhanced target engagement capabilities through three primary mechanisms:

Electronic Modulation: The electron-withdrawing thiourea moiety (–NH–C(S)–NH–) conjugated at the purine C6 position significantly alters the electron distribution across the purine ring system. This modification increases hydrogen bond donor capacity at N1 and N7 positions while enhancing π-π stacking capabilities with aromatic residues in protein binding pockets. Density functional theory (DFT) calculations confirm reduced HOMO-LUMO energy gaps in (2-ethyl-7H-purin-6-yl)thiourea compared to unsubstituted purine, facilitating charge transfer interactions with biological targets [9].

Dual Hydrogen-Bonding Capacity: The thiourea group serves as a conformationally flexible hinge capable of both donating (NH groups) and accepting (thiocarbonyl S) hydrogen bonds. This enables versatile binding mode adaptation to diverse enzyme active sites:

  • Bidentate donor interactions with Asp/Glu residues
  • Thiocarbonyl coordination to metal cofactors (e.g., zinc fingers)
  • Water-mediated hydrogen bonding networks in solvent-exposed pockets [4]

In adenosine receptor binding studies, purine-thiourea hybrids demonstrated 5-8 fold enhanced affinity over adenine derivatives due to additional hydrogen bonds formed between the thiourea moiety and Thr/Gln residues in the binding pocket [1] [4].

Conformational Restriction Effects: The rotational freedom of the thiourea linkage permits binding-induced conformational adaptation, enabling optimal orientation for both purine ring stacking and thiourea hydrogen bonding. Molecular dynamics simulations of (2-ethyl-7H-purin-6-yl)thiourea binding to CDK2 reveal:

  • Initial hydrophobic docking of the 2-ethylpurine into the adenine pocket
  • Subsequent conformational adjustment of the thiourea group to form hydrogen bonds with Leu83 backbone
  • Final complex stabilization through van der Waals interactions with the ethyl substituent and hydrophobic residues (Ile10, Phe82) [7] [9]

Table 3: Molecular Interactions of (2-Ethyl-7H-purin-6-yl)thiourea with Biological Targets

Target ProteinInteraction TypeBinding AffinityBiological Consequence
CDK2/Cyclin A complexH-bond: Thiourea NH-Leu83 (2.9Å)Kd = 0.48 μMG1/S cell cycle arrest
Hydrophobic: 2-Ethyl-Phe80
Dopamine D2 receptorH-bond: Thiocarbonyl-Lys317IC₅₀ = 3.2 μMReduced catalepsy in PD models
π-Stacking: Purine-Phe319
Adenosine A₂ₐ receptorH-bond: N7H-Glu169 (3.1Å)Ki = 8.7 nMNeuroprotection against oxidative stress
Electrostatic: Thiourea-Asn253

This hybrid architecture has proven particularly valuable in CNS-targeted therapeutics, where the thiourea moiety enhances blood-brain barrier permeability through interactions with GLUT1 transporters while maintaining the purine core's recognition by nucleoside transporters. In silico ADME prediction for (2-ethyl-7H-purin-6-yl)thiourea indicates optimal CNS penetration potential (log BB = 0.24) combined with moderate oral bioavailability (55%) [9]. The compound's vasodilatory activity predicted by PASS Online analysis (Pa = 0.82) further demonstrates the therapeutic versatility arising from this molecular hybridization strategy [9].

Properties

CAS Number

500285-04-1

Product Name

(2-ethyl-7H-purin-6-yl)thiourea

IUPAC Name

(2-ethyl-7H-purin-6-yl)thiourea

Molecular Formula

C8H10N6S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C8H10N6S/c1-2-4-12-6-5(10-3-11-6)7(13-4)14-8(9)15/h3H,2H2,1H3,(H4,9,10,11,12,13,14,15)

InChI Key

RCVVLEMZMGMJTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)NC(=S)N)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.